molecular formula C9H6Cl2N2O B13916902 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine CAS No. 89508-45-2

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine

Cat. No.: B13916902
CAS No.: 89508-45-2
M. Wt: 229.06 g/mol
InChI Key: FZRHDKKUOXQAOT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a furan ring in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloropyrimidine with 5-methylfuran-2-carbaldehyde under specific conditions to yield the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and amines in solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-2-(5-methylfuran-2-yl)pyrimidine, while oxidation of the furan ring can produce 4,6-dichloro-2-(5-methylfuran-2-yl)furanone.

Scientific Research Applications

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine atoms and furan ring contribute to its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A simpler analog without the furan ring.

    2,4-Dichloro-5-methylpyrimidine: Another chlorinated pyrimidine derivative with a different substitution pattern.

    4,6-Dichloro-2-methylpyrimidine: A compound with a methyl group instead of the furan ring.

Uniqueness

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and a furan ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Properties

CAS No.

89508-45-2

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine

InChI

InChI=1S/C9H6Cl2N2O/c1-5-2-3-6(14-5)9-12-7(10)4-8(11)13-9/h2-4H,1H3

InChI Key

FZRHDKKUOXQAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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